92915-80-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of the OVA sequence (323-336) involves several synthetic routes and reaction conditions. The synthesis typically starts with the protection and substitution reactions of a precursor compound to obtain an intermediate compound. This intermediate then undergoes a ring-closing reaction to form another intermediate, which is further subjected to amino protection and a Michael addition reaction to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
The OVA sequence (323-336) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized peptides, while reduction reactions may produce reduced peptides .
科学的研究の応用
The OVA sequence (323-336) has numerous scientific research applications. In chemistry, it is used to study peptide synthesis and modification. In biology, it is employed to enhance the immunogenicity of cytotoxic T lymphocyte epitopes, making it useful in vaccine development and immunotherapy research . In medicine, it is used to investigate immune responses and develop new therapeutic strategies for diseases involving the immune system. In industry, it is utilized in the production of peptide-based products and as a research tool in various biochemical assays .
作用機序
The mechanism of action of the OVA sequence (323-336) involves its role as a homologous helper T lymphocyte peptide. It enhances the immunogenicity of cytotoxic T lymphocyte epitopes by promoting the activation and proliferation of helper T lymphocytes. These activated helper T lymphocytes then assist in the activation of cytotoxic T lymphocytes, leading to a more robust immune response. The molecular targets and pathways involved include the major histocompatibility complex class II molecules and the T cell receptor signaling pathway.
類似化合物との比較
The OVA sequence (323-336) can be compared with other similar compounds, such as other helper T lymphocyte peptides and cytotoxic T lymphocyte epitopes. Similar compounds include the OVA sequence (257-264) and the OVA sequence (273-288). The uniqueness of the OVA sequence (323-336) lies in its specific amino acid sequence, which provides distinct immunogenic properties and makes it particularly effective in enhancing the immunogenicity of cytotoxic T lymphocyte epitopes .
特性
CAS番号 |
92915-80-5 |
---|---|
分子式 |
C₆₃H₁₀₀N₂₀O₂₂ |
分子量 |
1489.59 |
配列 |
One Letter Code: ISQAVHAAHAEINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。